Product packaging for Abietic anhydride(Cat. No.:CAS No. 19897-44-0)

Abietic anhydride

Cat. No.: B12654193
CAS No.: 19897-44-0
M. Wt: 586.9 g/mol
InChI Key: NDTNEAIKTSZYCF-XWNHBAMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Abietic Anhydride is a high-purity, research-grade chemical reagent derived from abietic acid, a natural resin acid found in pine rosin. This specialized anhydride is presented strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any form of human use. In a research context, anhydrides are highly valuable for introducing acyl groups in organic synthesis and polymer science. While specific studies on this compound are limited, its parent compound, abietic acid, is known to readily undergo Diels-Alder reactions with dienophiles like maleic anhydride to form fortified adducts. This reaction is fundamental in creating modified resins with enhanced properties for applications such as polymer development, adhesive formulations, and material science research. The resulting adducts can serve as key intermediates for synthesizing polyesters, polyamides, and other industrial polymers. Researchers value this compound for exploring sustainable materials derived from renewable forest products. As with all acid anhydrides, this compound requires careful handling; it is moisture-sensitive and hydrolyzes in the presence of water. It should be stored under controlled conditions, and appropriate safety precautions must be followed.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H58O3 B12654193 Abietic anhydride CAS No. 19897-44-0

Properties

CAS No.

19897-44-0

Molecular Formula

C40H58O3

Molecular Weight

586.9 g/mol

IUPAC Name

[(1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carbonyl] (1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate

InChI

InChI=1S/C40H58O3/c1-25(2)27-11-15-31-29(23-27)13-17-33-37(31,5)19-9-21-39(33,7)35(41)43-36(42)40(8)22-10-20-38(6)32-16-12-28(26(3)4)24-30(32)14-18-34(38)40/h13-14,23-26,31-34H,9-12,15-22H2,1-8H3/t31-,32-,33+,34+,37+,38+,39+,40+/m0/s1

InChI Key

NDTNEAIKTSZYCF-XWNHBAMRSA-N

Isomeric SMILES

CC(C)C1=CC2=CC[C@@H]3[C@@]([C@H]2CC1)(CCC[C@@]3(C)C(=O)OC(=O)[C@@]4(CCC[C@]5([C@H]4CC=C6[C@@H]5CCC(=C6)C(C)C)C)C)C

Canonical SMILES

CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)OC(=O)C4(CCCC5(C4CC=C6C5CCC(=C6)C(C)C)C)C)C

Origin of Product

United States

Synthetic Methodologies and Reaction Mechanisms

Direct Formation of Abietic Anhydride (B1165640)

The direct formation of abietic anhydride involves the removal of a water molecule from two molecules of abietic acid. This process is a classical example of anhydride synthesis from a monocarboxylic acid.

This compound can be formed through the dehydration of abietic acid. While specific industrial-scale processes for this compound are not widely detailed, the formation generally follows established methods for converting carboxylic acids into anhydrides. One documented application of this compound is as an intermediate in the purification of abietic acid itself orgsyn.org. The anhydride is formed and can then be hydrolyzed back to yield a purer form of the acid orgsyn.org.

General methods for synthesizing organic acid anhydrides include heating two carboxylic acid molecules to high temperatures, often around 800°C, to eliminate a water molecule . Alternatively, a chemical dehydrating agent such as phosphorus pentoxide (P₂O₅) can be used to achieve the same transformation under milder conditions chemistrysteps.com.

The formation of an anhydride from a monocarboxylic acid, such as abietic acid, is a type of nucleophilic acyl substitution. A common laboratory method involves the reaction of a carboxylic acid with an acid chloride in the presence of a base vedantu.comkhanacademy.org. The mechanism proceeds through several steps:

Deprotonation : A base removes a proton from the carboxylic acid, forming a carboxylate anion. This enhances the nucleophilicity of the oxygen atom vedantu.comkhanacademy.org.

Nucleophilic Attack : The resulting carboxylate anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second molecule (often an acyl chloride derivative for efficiency) vedantu.comkhanacademy.org. This attack forms a tetrahedral intermediate.

Elimination : The intermediate collapses, and a leaving group (like a chloride ion) is expelled, resulting in the formation of the acid anhydride vedantu.comkhanacademy.org.

This addition-elimination mechanism is fundamental to the synthesis of both symmetrical and unsymmetrical anhydrides vedantu.comkhanacademy.org.

Diels-Alder Cycloaddition Reactions of Abietic Acid and Isomers

Abietic acid and its isomers are key substrates in Diels-Alder reactions, a powerful tool for forming six-membered rings wikipedia.org. A particularly important industrial reaction involves the cycloaddition of abietic acid with maleic anhydride (MA) to produce maleopimaric acid (MPA), a fortified rosin (B192284) derivative used extensively in the paper sizing industry scialert.net.

The reaction between abietic acid and maleic anhydride is a classic example of a [4+2] cycloaddition, yielding a tricarboxylic acid adduct known as maleopimaric acid scialert.netnih.gov. This reaction enhances the properties of natural rosin, making it more suitable for various applications, including as a sizing agent for paper and a precursor for polymers like polyesters and polyamides scialert.net.

A critical step in the synthesis of maleopimaric acid is the initial isomerization of abietic acid to levopimaric acid. Abietic acid itself is not the active diene in the Diels-Alder reaction. Under thermal conditions, abietic acid, along with other resin acids like palustric and neoabietic acids, rearranges to form levopimaric acid scialert.net. Levopimaric acid contains a conjugated double bond system within a six-membered ring, making it a highly reactive diene for the cycloaddition with dienophiles like maleic anhydride scialert.net. This isomerization continues until all the abietic acid is converted to levopimaric acid, which is then consumed in the reaction scialert.net.

The yield and purity of maleopimaric acid are highly dependent on the reaction conditions. Research has focused on optimizing parameters such as temperature, reaction time, and the molar ratio of reactants to maximize the formation of the desired adduct.

Studies have shown that the reaction temperature is a crucial factor. The concentration of the MPA adduct increases with temperature up to a certain point, after which it begins to decrease scialert.net. This decrease is attributed to the potential isomerization of levopimaric acid into other, less reactive pimaric-type acids at higher temperatures scialert.net. The optimal conditions for the Diels-Alder reaction between abietic acid and maleic anhydride have been identified.

The most effective conditions for synthesizing Maleopimaric Acid (MPA) from Abietic Acid (AA) and Maleic Anhydride (MA) are detailed below.

ParameterOptimal ValueReference
Temperature 125°C scialert.netnih.gov
Time 1 hour scialert.netnih.gov
Molar Ratio (AA:MA) 1:2 scialert.netnih.gov

Under these optimized conditions, the reaction between abietic acid and maleic anhydride produced the highest yield of the desired maleopimaric acid adduct, reaching up to 51.39% scialert.net.

Reaction with Maleic Anhydride (MA) to Synthesize Maleopimaric Acid (MPA) and Derivatives

Esterification and Amidation Strategies

Abietic acid and its derivatives can be converted into monoesters and diesters through various esterification strategies. uv.esresearchgate.net A common method for preparing a monoester is the esterification of abietic acid to form methyl abietate. uv.es This can be achieved by treating commercially available abietic acid with a suitable methylating agent following standard chemical procedures. uv.es For instance, abietic acid can be converted into methyl abietate using methyl iodide. researchgate.net

The synthesis of various esters can also be accomplished using N,N'-dicyclohexylcarbodiimide (DCC) in the presence of 4-dimethylaminopyridine (DMAP). researchgate.net This method involves reacting abietic acid with an alcohol in a suitable solvent system like dichloromethane/acetonitrile (B52724). researchgate.net While the literature extensively covers monoesterification of the single carboxylic acid group on the abietane (B96969) skeleton, diesters can theoretically be synthesized from adducts like fumaropimaric acid, which possesses multiple carboxylic acid functionalities.

A novel approach to modifying rosin involves the amidation of abietic acid with various isocyanates to produce rosin amides. epa.govkyushu-u.ac.jp This reaction has been successfully carried out using phenyl isocyanate, cyclohexyl isocyanate, and tollyl isocyanate. kyushu-u.ac.jp The amidation proceeds efficiently at moderate temperatures of 100 to 150°C, with reaction times ranging from 1 to 5 hours, resulting in high yields of 90 to 100%. epa.govkyushu-u.ac.jp These reaction temperatures are significantly lower than those used in conventional rosin modifications. kyushu-u.ac.jp

The reaction rate is influenced by the choice of solvent, with toluene being more effective than acetone or dioxane. kyushu-u.ac.jp Furthermore, the addition of catalysts such as triethylamine or N-methylpiperidine can greatly accelerate the amidation process. epa.govkyushu-u.ac.jp It is also possible to conduct the reaction without a solvent by using molten rosin, which simplifies the synthetic route and reduces reaction times. epa.govkyushu-u.ac.jp

The mechanism for the amidation of a carboxylic acid with an isocyanate is proposed to involve an unstable intermediate. kyushu-u.ac.jp The initial product of the reaction between the isocyanate and the carboxylic acid group of abietic acid is a carbamic-carboxylic anhydride. kyushu-u.ac.jp This intermediate is typically unstable and subsequently undergoes rearrangement to form the final, more stable amide product along with the elimination of carbon dioxide. kyushu-u.ac.jp

Amidation of Abietic Acid with Isocyanates to Yield Rosin Amides

Other Advanced Functionalization and Derivatization Approaches

Advanced functionalization and derivatization of abietic acid, a prominent resin acid, are pivotal for expanding its applications into various high-value chemical domains. These methodologies aim to modify the intrinsic structure of abietic acid to introduce new functional groups, thereby altering its chemical and physical properties for specific applications, including the synthesis of novel biomaterials and polymers.

Synthesis of C18-Oxygenated Abietic Acid Derivatives

The introduction of an oxygenated moiety at the C18 position of the abietic acid skeleton is a key strategy for creating a range of derivatives with potential biological activities. This functionalization typically involves simple and sequential modifications of the carboxylic acid group.

The synthesis process often commences with the esterification of commercially available (–)-abietic acid (Compound 1 ) to produce its methyl ester, methyl abietate (Compound 2 ). This foundational step is a standard procedure that prepares the molecule for further transformations. Subsequent modifications can introduce different functional groups at the C18 position. For instance, the methyl ester can be reduced to an alcohol, abietinol (Compound 3 ), or oxidized to an aldehyde, abietinal (Compound 4 ). These derivatives, while existing as natural products, have been synthesized for further biological evaluation.

The introduction of these oxygenated functionalities at C18 has been shown to influence the biological profile of the resulting compounds. Studies have evaluated the cytotoxic, antimycotic, and antiviral activities of these derivatives, demonstrating that such modifications can enhance their therapeutic potential.

Table 1: C18-Functionalized Abietane Derivatives

Compound NameFunctional Group at C18
Abietic Acid-COOH
Methyl Abietate-COOCH₃
Abietinol-CH₂OH
Abietinal-CHO

Oxidative Anhydride Formation and One-Pot Functionalization

Information regarding the specific oxidative formation of this compound from abietic acid and its subsequent one-pot functionalization is not available in the provided search results. While this compound is mentioned as a derivative for the purification of abietic acid, the methods for its synthesis, particularly through an oxidative process, are not detailed.

Basic Abietic Acid Transformations for Polymerization Reactions

Abietic acid serves as a versatile platform for developing new polymers due to its inherent chemical functionalities, namely a carboxylic acid group and conjugated double bonds. These features allow for a variety of transformations to produce polymerizable monomers.

A significant transformation for polymerization is the Diels-Alder reaction. In this reaction, abietic acid, which can isomerize to levopimaric acid, acts as a diene and reacts with a dienophile such as maleic anhydride or fumaric acid. The reaction with maleic anhydride yields maleopimaric acid (MPA), a tricarboxylic acid adduct. This reaction is sensitive to conditions such as temperature and molar ratio of the reactants. Research has shown that the optimal conditions for the Diels-Alder reaction between abietic acid and maleic anhydride are a temperature of 125°C for 1 hour with a 1:2 molar ratio of abietic acid to maleic anhydride. scialert.netnih.govresearchgate.net Similarly, the reaction with fumaric acid produces fumaropimaric acid (FPA), with optimal conditions being 200°C for 1 hour with a 1:2 molar ratio of abietic acid to fumaric acid. scialert.netnih.gov

These resulting adducts, like MPA, can be used as monomers for the synthesis of various polymers, including polyester (B1180765) imides, polyamide imides, and copolyimides, where they can act as a substitute for trimellitic anhydride. scialert.net

Furthermore, abietic-type resin acids can directly undergo copolymerization with maleic anhydride. This process is typically carried out in the presence of a free-radical initiator, such as 2,2′-azobis(2-methylpropanenitrile) (AIBN), at temperatures up to 190°C. google.com It is believed that abietic acid and neoabietic acid copolymerize with maleic anhydride, while other resin acids like palustric acid may primarily form a 1:1 Diels-Alder adduct. google.com This copolymerization yields high molecular weight polymers. google.com

Table 2: Optimal Conditions for Diels-Alder Reactions of Abietic Acid

DienophileMolar Ratio (Abietic Acid:Dienophile)Optimal TemperatureOptimal Time
Maleic Anhydride1:2125°C1 hour
Fumaric Acid1:2200°C1 hour

Advanced Analytical Characterization Techniques

Spectroscopic Methods for Structural Elucidation and Confirmation

Spectroscopic techniques are indispensable for confirming the molecular structure of abietic anhydride (B1165640) and identifying its key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of abietic anhydride. Both proton (¹H) and carbon-13 (¹³C) NMR provide valuable information about the chemical environment of each atom in the molecule.

In ¹H NMR spectroscopy of this compound and related derivatives, signals corresponding to the protons on the fused six-membered rings typically appear in the range of 0.6 to 2.2 ppm. psu.edu Protons on unsaturated carbons, such as those in the diene system of the abietane (B96969) skeleton, resonate at lower fields, for instance around 5.77 and 5.37 ppm for the parent abietic acid. psu.edu For a maleopimaric acid methyl ester, a related anhydride adduct, specific peaks have been identified at 5.36 ppm (proton on the unsaturated carbon formed after the Diels–Alder reaction), 3.11 ppm, 2.70–2.74 ppm, 2.47–2.52 ppm, and 2.25 ppm. psu.edu

¹³C NMR spectroscopy complements the data from ¹H NMR. For a maleopimaric acid methyl ester, the carbonyl carbons of the grafted anhydride group show new peaks at 173.1 ppm and 171.2 ppm. psu.edu The disappearance of the characteristic peak for a carboxylic acid group (around 184.6 ppm) and the appearance of new signals in the carbonyl region confirm the formation of the anhydride. psu.edu The chemical shifts in NMR are sensitive to the solvent used, and deuterated chloroform (B151607) (CDCl₃) is commonly employed for these analyses. psu.edusigmaaldrich.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound and Related Structures. Note: The data presented below is for related structures and serves as a reference for the expected chemical shifts for this compound. Actual values may vary.

NucleusFunctional Group/Proton EnvironmentExpected Chemical Shift (ppm)Reference Compound
¹HProtons on fused rings0.6 - 2.2Abietic acid/Methyl abietate psu.edu
¹HProtons on unsaturated carbons5.37 - 5.77Abietic acid psu.edu
¹³CCarboxylic acid (COOH)~184.6Abietic acid psu.edu
¹³CEster (COOR)~178.8Methyl abietate psu.edu
¹³CAnhydride (C=O)171.2, 173.1Maleopimaric acid methyl ester psu.edu

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

The formation of this compound from abietic acid can be readily monitored by FTIR spectroscopy. The characteristic broad band of the hydroxyl group (-OH) in the carboxylic acid of abietic acid, typically found around 3200 cm⁻¹, disappears upon anhydride formation. core.ac.uk Simultaneously, new, strong absorption bands characteristic of the anhydride functional group appear. belnauka.by

The anhydride group is characterized by two distinct carbonyl (C=O) stretching vibrations due to symmetric and asymmetric stretching modes. psu.edu For a maleopimaric anhydride adduct, these peaks are observed at approximately 1778 cm⁻¹ (symmetrical) and 1844 cm⁻¹ (asymmetrical). psu.edu In another study on an abietic acid-maleic anhydride adduct, these anhydride peaks were noted at 1780 cm⁻¹ and 1810 cm⁻¹. researchgate.net The presence of these two peaks is a clear indicator of the anhydride functionality. researchgate.net

If the anhydride undergoes further reaction to form an ester, the two characteristic anhydride peaks are replaced by a single ester carbonyl (C=O) stretching band, typically appearing around 1724 cm⁻¹ to 1750 cm⁻¹. core.ac.ukresearchgate.net The C-O stretching of the ester group also gives rise to bands in the fingerprint region, for example, around 1280 cm⁻¹. core.ac.uk

Table 2: Characteristic FTIR Absorption Bands for Functional Groups in this compound and Related Compounds.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
Carboxylic Acid (O-H)Stretching~3200 core.ac.uk
Carboxylic Acid (C=O)Stretching~1695 core.ac.uk
Anhydride (C=O)Asymmetric Stretching~1844 psu.edu
Anhydride (C=O)Symmetric Stretching~1778 psu.edu
Ester (C=O)Stretching1724 - 1750 core.ac.ukresearchgate.net

Chromatographic and Mass Spectrometric Analyses

Chromatographic techniques coupled with mass spectrometry are essential for the separation, identification, and quantification of this compound and its derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS) for Adduct and Derivative Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For the analysis of resin acids and their derivatives like this compound, a derivatization step, such as methylation with diazomethane, is often required to increase their volatility. scialert.netacs.org

GC-MS analysis of the reaction products of abietic acid with dienophiles like maleic anhydride allows for the identification of the resulting adducts. scialert.netresearchgate.net The identification is achieved by comparing the mass spectra of the separated components with literature data or spectral libraries. scialert.net For example, the reaction of abietic acid with maleic anhydride can produce endo-maleopimaric acid, which can be identified by its characteristic mass spectrum. scialert.net The mass spectrum of endo-maleopimaric acid methyl ester shows a base peak at m/e = 146 and other prominent ions at m/e = 121, 187, 316, and 386. scialert.netscialert.net

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the quantitative analysis of non-volatile or thermally labile compounds like this compound. mst.dk Unlike GC, HPLC analysis of resin acids and their derivatives often does not require derivatization. mst.dk

Reversed-phase HPLC with UV detection, particularly using a diode-array detector (DAD), is a common method for the analysis of abietic acid and related compounds. mst.dkakjournals.com The DAD allows for high specificity by monitoring the absorbance at multiple wavelengths. For instance, in the analysis of abietic acid and dehydroabietic acid, detection wavelengths of 210 nm and 245 nm have been utilized. akjournals.com The mobile phase typically consists of a mixture of methanol (B129727) and water, and the separation is achieved on a C18 or a polar-embedded C12 stationary phase. akjournals.comdiva-portal.org

Quantitative analysis is performed by creating a calibration curve using standard solutions of the analyte. kyushu-u.ac.jp This allows for the determination of the concentration of this compound in a sample based on its peak area in the chromatogram. kyushu-u.ac.jp HPLC methods have been developed for the quantification of major colophonium components, including abietic acid, with high sensitivity and robustness. mst.dk These methods can be adapted for the quantitative analysis of this compound.

Reversed-Phase HPLC with Diode-Array-Detection (DAD)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Diode-Array Detection (DAD) is a robust and widely used method for the separation and quantification of resin acids, including the precursors and analogues of this compound. mst.dk This technique offers high specificity and sensitivity without requiring derivatization of the analytes. mst.dkdcu.ie

Researchers have developed various RP-HPLC-DAD methods to analyze components of colophonium, where abietic acid is a major constituent. mst.dknih.gov A key advantage of DAD is its ability to perform multiwavelength analysis, using different absorption ratios to identify compounds and check for peak purity. mst.dkdcu.ie For instance, specific wavelengths can be chosen to maximize the signal for different resin acids, such as abietic acid (AbA), dehydroabietic acid (DeA), and 7-oxodehydroabietic acid (7-O-DeA). nih.gov

Methodologies often employ C18 or other specialized columns, like urea-embedded C12 or phenyl-bonded phases, which can offer improved separation of structurally similar resin acid isomers. nih.govmdpi.com Isocratic elution is frequently preferred to avoid baseline drift, which is crucial for achieving low limits of detection. mst.dk The mobile phase composition is a critical parameter, typically consisting of a mixture of methanol or acetonitrile (B52724) with water, often containing a small percentage of an acid like formic or acetic acid to ensure sharp peaks for the acidic analytes. mst.dkakjournals.com

A validated method for quantifying abietic acid and dehydroabietic acid utilized a Pursuit 200Å PFP column with an isocratic mobile phase of methanol and water (70:30 v/v). akjournals.com The detection was performed at wavelengths of 210 and 245 nm, demonstrating excellent linearity with a correlation coefficient equal to 1. akjournals.com Another study reported limits of detection (LODs) in the range of 7-19 µg/g and limits of quantification (LOQs) of 22-56 µg/g for resin acids in commercial products. nih.gov

Table 1: HPLC-DAD Method Parameters for Resin Acid Analysis

ParameterMethod 1 akjournals.comMethod 2 mst.dkMethod 3 nih.gov
Stationary Phase Pursuit 200Å PFPNot SpecifiedUrea-embedded C(12)
Mobile Phase Methanol:Water (70:30 v/v)Methanol:Water (8:2 v/v) + 0.05% Formic AcidNot Specified
Elution Mode IsocraticIsocraticNot Specified
Flow Rate 1.0 mL/min1.0 mL/minNot Specified
Detection λ 210 nm, 245 nm210, 220, 240, 250 nmNot Specified
Analytes Abietic Acid, Dehydroabietic AcidColophonium ComponentsAbietic Acid, Dehydroabietic Acid, 7-oxodehydroabietic acid

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS), particularly when coupled with liquid chromatography (LC), is an indispensable tool for the identification and sensitive detection of abietic acid derivatives, including adducts with maleic anhydride. researchgate.net For complex mixtures like rosin (B192284) derivatives, ESI is a preferred ionization technique because it is a soft ionization method that typically yields the accurate molecular mass of the analytes. h4rconsortium.com

The technique is often operated in the negative ion mode for the analysis of acidic compounds like resin acids, as this mode promotes the formation of [M-H]⁻ ions, leading to clear and easily interpretable mass spectra. researchgate.netnih.gov A developed LC-ESI-MS method successfully detected abietic acid (AA) and maleopimaric acid (MPA), the primary adduct formed from the reaction of rosin with maleic anhydride. researchgate.net

High sensitivity is a hallmark of ESI-MS methods. An automated in-tube solid-phase microextraction (SPME) method coupled to LC/MS was developed for determining abietic acid and dehydroabietic acid. nih.gov This method achieved exceptionally low detection limits of 2.9 pg/mL for abietic acid and demonstrated a sensitivity over 75 times greater than direct injection methods. nih.gov The conditions for this analysis were optimized using an ODS-3 column and a mobile phase of 5mM ammonium (B1175870) formate (B1220265) in acetonitrile/water. nih.gov Derivatization with reagents like phthalic anhydride has also been employed in ESI-MS analysis to enhance the detection of certain classes of compounds by producing stable derivatives with favorable ionization characteristics. nih.gov

Table 2: ESI-MS Analysis Parameters and Findings

ParameterFindingSource
Ionization Mode Negative ion mode is optimal for resin acid detection. researchgate.netnih.gov
Coupled Technique Liquid Chromatography (LC) is commonly used for separation prior to MS. researchgate.netnih.gov
Analyte Example Simultaneous detection of abietic acid (AA) and maleopimaric acid (MPA). researchgate.net
Sensitivity Detection limits as low as 2.9 pg/mL for abietic acid. nih.gov
Linearity Good linearity (r > 0.9998) in the 0-50 ng/mL concentration range. nih.gov

Material and Surface Science Characterization

Beyond molecular analysis, understanding the properties of materials derived from this compound, such as polymers, and their surface characteristics is crucial. Techniques like Gel Permeation Chromatography (GPC) and Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) provide these insights.

Gel Permeation Chromatography (GPC) for Polymeric Derivatives

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard technique for determining the molecular weight distribution of polymers. tainstruments.com It is particularly relevant for characterizing the polymeric derivatives of this compound, such as those formed by the copolymerization of resin acids with maleic anhydride. google.comepo.org

GPC separates molecules based on their hydrodynamic volume, or size in solution. tainstruments.com In the analysis of this compound-based polymers, GPC is used to measure key parameters like the weight average molecular weight (Mw) and number average molecular weight (Mn). google.comepo.org These analyses are typically performed with retention times referenced against known polystyrene standards to construct a calibration curve. google.comepo.org A refractive index (RI) detector is commonly used. google.comepo.org

Research has shown the successful synthesis of high molecular weight copolymers from rosin (containing abietic-type acids) and maleic anhydride. google.comepo.org GPC analysis confirmed the formation of these polymers, with one study reporting a product containing 60% polymer by weight with a weight average molecular weight of 6,900. epo.org Another example yielded a copolymer with an Mw of 6,000. epo.org The pure copolymer of abietic acid and maleic anhydride is reported to have a melting point in the range of 220-235°C, with copolymers having a weight average molecular weight of at least 1500, and preferably above 3,000. google.comepo.org

Table 3: GPC Findings for Abietic Acid-Maleic Anhydride Copolymers

Product DescriptionPolymer Content (% by weight)Weight Average Molecular Weight (Mw)Reference
Product from Example 260%6,900 epo.org
Product from Example 123%6,000 epo.org
General CopolymerNot SpecifiedAt least 1500, preferably >3000 google.comepo.org

Time of Flight Secondary Ion Mass Spectrometry (ToF-SIMS) for Surface Analysis

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a highly sensitive surface analytical technique used to obtain detailed elemental and molecular information from the very outermost layers of a material. eag.comcarleton.edu It is capable of analyzing both conducting and insulating samples, making it versatile for various applications. eag.comrice.edu The technique has been specifically applied to analyze surfaces treated with maleic anhydride derivatives of abietic acid. researcher.life

The fundamental principle of ToF-SIMS involves bombarding the sample surface with a pulsed primary ion beam (e.g., Ga⁺ or Cs⁺). eag.comcarleton.edu This causes the ejection, or sputtering, of secondary ions from the top few monolayers. eag.com These ejected ions are then accelerated into a "flight tube," and their mass-to-charge ratio is determined with very high precision by measuring the time it takes for them to reach the detector. carleton.edu

ToF-SIMS provides several types of data:

Mass Spectra: Provides a survey of all elements and molecular fragments on the surface over a large mass range (e.g., 0-10,000 amu). carleton.edurice.edu

Surface Imaging: The primary ion beam can be rastered across the sample to generate chemical maps showing the lateral distribution of specific species with sub-micron resolution. carleton.edu

Depth Profiling: By continuously sputtering the surface, the technique can analyze the composition as a function of depth, providing a 3D compositional rendering of the sample. rice.edu

This capability is particularly useful for investigating the surface chemistry of materials, such as paper sized with cationic emulsions of maleic anhydride derivatives of abietic acid, or for identifying thin organic contaminant layers that may not be detectable by other methods. eag.comresearcher.life

Structural Modifications and Structure Activity Relationship Studies Non Clinical Focus

Rational Design and Synthesis of Abietic Anhydride (B1165640) and its Derivatives

The rational design of abietic anhydride and its derivatives is rooted in the inherent chemical functionalities of abietic acid, a primary component of rosin (B192284). mdpi.comhep.com.cn The abietane (B96969) skeleton, with its tricyclic structure, carboxylic acid group, and conjugated double bonds, provides a versatile platform for a multitude of chemical transformations. hep.com.cnresearchgate.net These modifications are strategically employed to enhance specific biological activities and physicochemical properties.

Key synthetic strategies include:

Modifications at the Carboxyl Group: The carboxylic acid at C-18 is a frequent target for derivatization. Esterification and amidation reactions are commonly performed to introduce various functional groups. nih.govresearchgate.net For instance, the synthesis of α-acyloxycarboxamides and α-acylaminocarboxamides has been achieved through multicomponent reactions like the Passerini (P-3CR) and Ugi (U-4CR) reactions. semanticscholar.org

Reactions at the Double Bonds: The conjugated diene system in abietic acid is susceptible to Diels-Alder reactions. This has been exploited to create adducts with molecules like maleic anhydride, which can then be further modified. hep.com.cnresearchgate.net

Aromatization and Oxidation: The C ring of the abietane structure can be aromatized to yield dehydroabietic acid (DHA) derivatives. uv.esmdpi.com Further oxidation at various positions can introduce new functionalities, such as hydroxyl or keto groups, which can significantly influence biological activity. uv.esresearchgate.net For example, a series of C18-oxygenated derivatives have been synthesized, including those with aldehyde groups. researchgate.net

Introduction of Heterocyclic Moieties: To explore a wider range of biological activities, heterocyclic rings, such as 1,3,4-thiadiazole-thiazolidinone and 1,2,3-triazole, have been incorporated into the abietic acid framework. mdpi.com

The synthesis of these derivatives often involves multi-step procedures starting from commercially available abietic acid. mdpi.com For example, the synthesis of dehydroabietic acid-(2-acryloyloxy-ethoxy)-ethyl ester (DHA-DG-AC) involves initial conversion of dehydroabietic acid to dehydroabietic acid chloride, followed by reaction with diethylene glycol to form an intermediate ester, which is then reacted with acryloyl chloride. hep.com.cn These synthetic efforts are guided by the goal of generating a library of compounds with diverse structures to systematically study their structure-activity relationships.

Biological Activity Studies (in vitro and non-human models)

Cytotoxic and Antiproliferative Activities of Abietic Acid Derivatives

Derivatives of abietic acid have demonstrated significant cytotoxic and antiproliferative activities against various cancer cell lines in in vitro studies. nih.govmdpi.com These compounds have shown promise as potential anticancer agents due to their ability to inhibit the growth of human cancer cells, including those of the breast, colon, liver, and lung. nih.gov

The mechanisms underlying these cytotoxic effects are diverse and include the induction of apoptosis (programmed cell death), inhibition of tubulin polymerization (which is crucial for cell division), and disruption of intracellular cholesterol transport. nih.gov For example, some dehydroabietic acid derivatives have been shown to induce apoptosis in human lung cells and gastric cancer cells. nih.gov

Structure-activity relationship studies have revealed that specific chemical modifications can significantly enhance cytotoxic potential. For instance:

The introduction of an aldehyde group at the C-18 position has been shown to improve bioactivity in some cases. nih.govresearchgate.net

Derivatives of dehydroabietic acid containing an acylhydrazone moiety at C-18 exhibited potent activity against several cancer cell lines with low cytotoxicity towards normal human liver cells. mdpi.com

Hybrids of dehydroabietic acid and chalcone (B49325) have shown low micromolar activity against breast cancer cell lines, with some derivatives being more active than the commercial anticancer drug 5-fluorouracil. mdpi.com

α-Acyloxycarboxamides derived from the Passerini reaction have demonstrated significant growth inhibitory effects at submicromolar and micromolar concentrations against various cancer cell lines. semanticscholar.org

The following table summarizes the cytotoxic activity of selected abietic acid derivatives:

Compound/DerivativeCell Line(s)Activity (IC50/GI50)Reference
Dehydroabietic acid-chalcone hybrid 33MCF-7, MDA-MB-231IC50: 2.21–5.89 μM mdpi.com
Dehydroabietic acid-chalcone hybrid 38MCF-7Comparable to 5-FU mdpi.com
Passerini reaction product 3dMultiple cancer cell linesGI50: 0.42–3 µM semanticscholar.org
Ugi reaction products 9d and 10dLeukemia cell linesGI50: 1–17 µM semanticscholar.org
Dehydroabietinol (5)HeLa, JurkatHigh cytotoxicity uv.es
Methyl abietate (2)HeLaCC50: 11 mM uv.es
2-aryl-benzimidazole derivative 80jSMMC-7721IC50: 0.08–0.42 μM nih.gov
Dehydroabietic acid derivative 74bSMMC-7721IC50: 0.36 ± 0.13 μM nih.gov
Dehydroabietic acid derivative 74eHepG2IC50: 0.12 ± 0.03 μM nih.gov

Antimicrobial and Antimycotic Effects

Abietic acid and its derivatives have demonstrated a broad spectrum of antimicrobial and antimycotic activities against various pathogenic microorganisms. nih.govresearchgate.netresearchgate.netsemanticscholar.orgtandfonline.comspringermedizin.de These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. tandfonline.comspringermedizin.de

The primary antimicrobial mechanism of abietic-type resin acids is the disruption of the bacterial cell wall. mdpi.compreprints.org This disruption impedes cellular energy generation, leading to bacterial cell death. mdpi.compreprints.org Studies have shown that these compounds can affect the fatty acids in the bacterial cell wall and decrease the electrochemical proton gradient, ultimately causing cell wall destruction and agglomeration. semanticscholar.org Some derivatives have also been found to interact with and lyse cell membranes. researchgate.net

A significant limitation of unmodified rosin and abietic acid is their high hydrophobicity, which restricts their effectiveness in aqueous environments. mdpi.compreprints.org To address this, chemical modifications have been developed to improve water solubility and enhance antimicrobial performance.

One notable modification is the creation of a maleic anhydride adduct of rosin. mdpi.compreprints.org This process improves water solubility and has been shown to enhance bioinhibitory performance against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA). mdpi.compreprints.org Other strategies to increase water solubility include the synthesis of water-soluble rosin-PEG derivatives. preprints.org Epoxidation of abietic acid and its isomers followed by the formation of potassium salts also enhances water solubility. tandfonline.com

The following table highlights the effect of chemical modifications on the properties of abietic acid derivatives:

ModificationEffect on Water SolubilityEffect on EfficacyReference
Maleic anhydride adductImprovedEnhanced bioinhibitory performance against MRSA mdpi.compreprints.org
PEGylation (PEG 1500)Complete water solubilityImproved wettability and pH-dependent solubility preprints.org
Epoxidation and salt formationEnhancedBetter separation and handling tandfonline.com

Derivatives of abietic acid have demonstrated inhibitory activity against a wide range of pathogenic microorganisms. nih.govspringermedizin.de For example, various D- and L-amino acid derivatives of dehydroabietic acid have been shown to disrupt Staphylococcus aureus biofilms. tandfonline.com Acetylene (B1199291) derivatives of abietic and dehydroabietic acids containing a pyrrolidine (B122466) substituent have been found to effectively inhibit the growth of the fungi Candida albicans and Cryptococcus neoformans. researchgate.netresearchgate.net

The following table provides examples of the broad-spectrum antimicrobial activity of abietic acid derivatives:

DerivativeTarget Microorganism(s)ActivityReference
Methyl N-(abiet-8,11,13-trien-18-yl)-d-serinateStaphylococcus aureus ATCC 25923MIC90: 60 μg/mL nih.gov
Methyl N-(abiet-8,11,13-trien-18-yl)-d-serinateMethicillin-resistant S. aureus, S. epidermidis, S. mitisMIC90: 8 μg/mL nih.gov
Pyrrolidine-containing dehydroabietic acid acetylene derivativesCandida albicans, Cryptococcus neoformansEffective inhibition of growth researchgate.netmdpi.comresearchgate.net
Dehydroabietic acid derivative (5)Bacillus subtilis, Staphylococcus aureusMIC: 4 and 2 μg/mL, respectively mdpi.com
Dehydroabietic acid-containing serine derivativesMethicillin-resistant S. aureus, S. epidermidis, S. mitisMIC90: 8 μg/mL mdpi.com
Dehydroabietic acid derivative (69o)Gram-negative and Gram-positive bacteriaMIC: 1.6–3.1 μg/mL mdpi.com
Tricyclic diterpenoid derivative (C2)Xanthomonas oryzae pv. oryzaeEC50: 0.555 μg mL-1 nih.gov

Antiviral Activities

The investigation into the antiviral properties of abietic acid derivatives has revealed that structural modifications are crucial for enhancing bioactivity. While abietic acid itself often shows limited antiviral effects, its conversion into various derivatives, including those related to this compound, can lead to compounds with significant antiviral potential. researchgate.net

Research into a chemical library of abietane diterpene acids and their diene adducts has demonstrated that certain modifications yield potent antiviral agents. For example, diterpene Mannich bases constructed from these adducts have shown notable activity against the influenza A virus and SARS-CoV-2. researchgate.net The formation of adducts, such as the Diels-Alder reaction product of levopimaric acid (an isomer of abietic acid) and maleic anhydride, serves as a foundational step for these further modifications. scialert.net

Studies comparing different abietane structures have provided insights into structure-activity relationships. Dehydroabietic acid (DHA), an aromatized derivative of abietic acid, exhibited moderate activity against human herpes simplex virus-2 (HSV-2), whereas the parent abietic acid was inactive. researchgate.net However, in other studies focusing on derivatives of dehydroabietinol, the aromatization of ring C in the abietane skeleton did not necessarily improve antiviral activity when compared to abietinol. uv.es Further research on C-18 functionalized semisynthetic abietanes has identified compounds with broad-spectrum antiviral properties against viruses such as Zika, Dengue, and Chikungunya. acs.org For instance, a ferruginol (B158077) analogue, 18-(phthalimid-2-yl)ferruginol, has emerged as a promising broad-spectrum antiviral agent. acs.org

The general consensus from these studies is that the rigid, hydrophobic tricyclic core of abietic acid is a valuable scaffold, but specific functionalization is required to unlock potent and selective antiviral activity.

Table 1: Antiviral Activity of Selected Abietic Acid Derivatives

Compound/Derivative Class Virus Tested Activity Summary Reference(s)
Dehydroabietic acid (DHA) Human herpes simplex virus-2 (HSV-2) Moderate activity observed. researchgate.net
Abietic acid Human herpes simplex virus-2 (HSV-2) No significant activity exhibited. researchgate.net
Diterpene Mannich bases (from diene adducts) Influenza A, SARS-CoV-2 Potent antiviral activity reported. researchgate.net
Dehydroabietinol acetate Herpes simplex virus type 1 (HSV-1) Showed the highest anti-herpes activity in its series. uv.es
18-(phthalimid-2-yl)ferruginol Zika, Dengue (DENV-2), Chikungunya Displayed broad-spectrum antiviral properties. acs.org

Influence of Molecular Structure on Performance in Material Applications

The molecular structure of this compound and its derivatives is directly linked to their performance in various material applications, ranging from petroleum production to papermaking. The inherent hydrophobicity of the abietane skeleton combined with the reactivity of the anhydride group allows for targeted modifications that enhance surface activity and water resistance.

Correlation of Surface-Active Properties with Applications (e.g., Pour Point Depression, Demulsification)

Derivatives of this compound are effective surface-active agents, a property that is exploited in the petroleum industry. The modification of abietic acid, often through the creation of an adduct with maleic anhydride, produces molecules with tailored amphiphilic characteristics.

Pour Point Depression: The flow properties of crude oil at low temperatures are critical for transportation. Pour point depressants (PPDs) are additives that inhibit the formation of wax crystals, thus lowering the temperature at which oil ceases to flow. ijeast.com Diester derivatives prepared by the esterification of the abietic acid-maleic anhydride adduct have been synthesized and evaluated as PPDs. tandfonline.comresearcher.life The effectiveness of these derivatives correlates with their molecular structure. Research has shown that a derivative with a more negative Gibbs free energy of adsorption (ΔG°ad), indicating stronger adsorption at interfaces, exhibited the maximum pour point depression in crude oil. tandfonline.com

Table 2: Pour Point Depression Performance of Abietic Acid-Maleic Anhydride Adduct Derivatives

Derivative Structure Application Performance Metric Correlation Reference(s)
Abietic-maleic anhydride adduct esterified with Nafol 20+ and PEG-1000 Crude Oil Additive Pour Point Depression The derivative with the most negative ΔG°ad showed the greatest depression. tandfonline.com
Abietic monoesters and amides Crude Oil & Distillates Pour Point Depression Surface-active properties correlated with pour point reduction. tandfonline.com

Demulsification: Crude oil is often extracted as a stable water-in-oil emulsion. Demulsifiers are specialized surfactants that break these emulsions. The Diels-Alder adduct of abietic acid and maleic anhydride, known as maleopimaric acid, serves as a precursor for effective demulsifiers. google.com The advantage of maleopimaric acid lies in its trifunctional nature, possessing three carboxyl groups that can be esterified to create molecules with potent interfacial activity. google.com More recently, abietic acid has been used as a starting material to synthesize novel amphiphilic ionic liquids (AILs) that have proven to be highly effective demulsifiers for heavy crude oil emulsions, in some cases achieving 100% demulsification efficacy. nih.govresearchgate.net These AILs are synthesized by first esterifying abietic acid with glycols and then reacting the product through a Diels-Alder reaction, demonstrating the versatility of the abietane structure in creating high-performance surfactants. nih.govresearchgate.net

Hydrophobicity and Water Resistance Characteristics in Sizing Agents

In the paper industry, sizing agents are used to impart water resistance to paper and paperboard. Rosin, a natural resin rich in abietic acid, is a traditional sizing agent. scialert.netpulppapermill.com To improve its efficiency, rosin is often "fortified" by reacting it with maleic anhydride. scialert.netpulppapermill.comippta.co This reaction creates an adduct, adding extra carboxyl groups to the abietic acid structure. pulppapermill.comresearchgate.net The resulting fortified rosin, specifically the maleated abietic acid (MAA), demonstrates superior performance in providing hydrophobicity.

The mechanism involves the isomerization of abietic acid to levopimaric acid, which then undergoes a Diels-Alder reaction with maleic anhydride. scialert.net This modification enhances the molecule's ability to anchor to cellulose (B213188) fibers, typically with the aid of aluminum sulfate (B86663) (alum), creating a hydrophobic surface that repels water. culturalheritage.orgresearchgate.net The inherent hydrophobicity of the fused-ring system of abietic acid is fundamental to this function, while the anhydride modification provides stronger and more efficient interaction with the paper fibers.

Studies comparing maleated abietic acid (MAA) with other sizing agents, such as maleated oleic acid (MOA), have confirmed its superior efficiency. Research showed that a 2% addition level of MAA could achieve a similar degree of water resistance as a 5% addition of MOA, highlighting the structural advantage of the abietane-based adduct. researchgate.nettappi.orggrafiati.com

Table 3: Sizing Efficiency of Maleated Abietic Acid (MAA)

Sizing Agent Addition Level Sizing Outcome Key Structural Feature Reference(s)
Maleated Abietic Acid (MAA) 2% Sufficient water resistance achieved. Rigid, hydrophobic tricyclic abietane structure with added carboxyl functionality. researchgate.net, tappi.org, grafiati.com
Maleated Oleic Acid (MOA) 5% Achieved similar water resistance to 2% MAA. Flexible, linear fatty acid chain. researchgate.net, tappi.org, grafiati.com

Advanced Applications in Materials Science and Engineering

Utilization in Paper Sizing Technologies

The paper industry has long utilized rosin (B192284), the primary source of abietic acid, to impart water resistance to paper and paperboard. Modern advancements have focused on chemically modifying rosin to create more effective and efficient sizing agents.

Fortified Rosin and Maleopimaric Acid (MPA) as Hydrophobic Sizing Agents

To improve upon traditional rosin sizing, "fortified rosins" are produced. This process involves the reaction of rosin with dienophiles like maleic anhydride (B1165640) or fumaric acid. orientpackagings.compulppapermill.comresearchgate.net This fortification reaction, typically a Diels-Alder cycloaddition with the levopimaric acid component of rosin (an isomer of abietic acid), results in the formation of adducts such as Maleopimaric Acid (MPA). asianpubs.orgtandfonline.comnih.govui.ac.idscialert.net MPA, a tricarboxylic acid anhydride, is a significantly more effective hydrophobic sizing agent than unmodified rosin. ui.ac.idbiosynth.combelnauka.by

The addition of maleic anhydride introduces more carboxyl groups, which can enhance the interaction with the cellulose (B213188) fibers in the presence of a mordant like alum (aluminum sulfate). researchgate.netchemipaz.com This leads to better orientation of the hydrophobic portion of the molecule away from the fiber surface, resulting in increased water repellency. chemipaz.com Research has shown that fortified rosins can be applied as internal sizing agents, mixed with the pulp slurry before paper formation, or as surface sizing agents. researchgate.netacs.org Studies have demonstrated that surface sizing with fortified and esterified rosins can significantly decrease water absorption (Cobb values) and water vapor permeability compared to paper treated with starch alone. acs.org

The synthesis of MPA typically involves heating rosin with maleic anhydride. asianpubs.orggoogle.com The reaction can be carried out at temperatures ranging from 70-140°C in the presence of an acid solvent google.com or at higher temperatures around 200°C. asianpubs.org The resulting MPA can then be isolated and purified. asianpubs.orgtandfonline.com

Development of Cationic Emulsions of Maleated Abietic Acid

A significant advancement in paper sizing technology is the development of cationic emulsions of maleated abietic acid (MAA). tappi.orgresearchgate.netgrafiati.comncsu.edu In this approach, abietic acid is first reacted with maleic anhydride to form MAA. tappi.orgresearchgate.netgrafiati.com This derivative is then emulsified, often using cationic starch as a stabilizer, to create a positively charged emulsion. tappi.orgresearchgate.netgrafiati.comncsu.edu

These cationic emulsions offer several advantages. The positive charge of the emulsion droplets promotes their retention onto the negatively charged cellulose fibers through electrostatic attraction, leading to more efficient and uniform distribution of the sizing agent. tappi.orgresearchgate.net This method often requires the presence of papermaker's alum (aluminum sulfate) to facilitate the fixation and curing of the sizing agent on the paper surface upon drying. tappi.orgresearchgate.netgrafiati.com

Research has shown that cationic emulsions of MAA can impart significant water resistance to paper. tappi.orgresearchgate.netresearchgate.net Studies comparing maleated abietic acid with maleated oleic acid found that MAA was a more efficient sizing agent, achieving a desired level of sizing at a lower addition level. tappi.orgresearchgate.netgrafiati.com Furthermore, these sizing treatments have been observed to increase the tensile strength of the paper, an effect potentially attributed to the cationic starch used in the formulation. tappi.orgresearchgate.netgrafiati.com

Sizing Agent TypeKey FeaturesApplication MethodMechanism of Action
Fortified Rosin (e.g., MPA) Contains additional carboxyl groups from reaction with maleic or fumaric acid. researchgate.netInternal or Surface Sizing researchgate.netacs.orgEnhanced interaction with cellulose via a mordant (alum), leading to superior hydrophobicity. researchgate.netchemipaz.com
Cationic Emulsions of MAA Maleated abietic acid emulsified with a cationic polymer like starch. tappi.orgresearchgate.netgrafiati.comInternal Sizing tappi.orgresearchgate.netElectrostatic attraction to anionic cellulose fibers, leading to high retention and efficient sizing. tappi.orgresearchgate.net

Polymeric and Resin Materials

The unique chemical structure of abietic anhydride derivatives, particularly Maleopimaric Acid (MPA), makes them valuable monomers and curing agents for the synthesis of a variety of polymeric and resin materials.

Rosin-Based Acid Anhydrides as Curing Agents for Epoxy Resins

Rosin-based acid anhydrides, such as MPA and its derivatives, have emerged as effective, bio-based alternatives to conventional petrochemical curing agents for epoxy resins. rsc.orgpsu.edursc.orgresearchgate.net The anhydride group in MPA can react with the epoxide rings of epoxy resins, leading to the formation of a cross-linked, three-dimensional network. This curing process imparts rigidity and thermal stability to the final material. rsc.orgpsu.edu

Studies have compared the performance of rosin-based curing agents like MPA and methyl maleopimarate (MMP) with commercial petroleum-based analogs. rsc.orgpsu.edu The results indicate that the curing behaviors are similar, and the resulting epoxy resins exhibit comparable thermal and mechanical properties. rsc.orgpsu.edursc.org The bulky, hydrogenated phenanthrene (B1679779) ring structure of the rosin derivative contributes to the properties of the cured epoxy. While it can sometimes lead to a slightly lower crosslink density compared to smaller cyclic curing agents, it imparts a bio-based character to the resin system. rsc.org The synthesis of these rosin-based curing agents is often simpler and more environmentally friendly than their petrochemical counterparts. rsc.orgpsu.edursc.org Rosin ester anhydrides have also been developed for use in powder coatings, where they cure epoxy resins to produce coatings with excellent heat resistance and electrical insulation properties. google.com

Curing AgentTypeSourceKey Advantage
Maleopimaric Acid (MPA) Acid AnhydrideBio-based (from Rosin)Provides comparable thermal and mechanical properties to petrochemical analogs. rsc.orgpsu.edu
Methyl Maleopimarate (MMP) Acid Anhydride EsterBio-based (from Rosin)Acts as a bio-based curing agent with similar performance to commercial counterparts. rsc.orgpsu.edu
Rosin Ester Anhydride Acid Anhydride EsterBio-based (from Rosin)Suitable for powder coatings, offering good heat resistance and electrical insulation. google.com

Synthesis of Polyester (B1180765) Imides, Polyamide Imides, and Copolyimides Utilizing Maleopimaric Acid

Maleopimaric acid (MPA) serves as a versatile building block for high-performance polymers such as polyester imides, polyamide imides, and copolyimides. The presence of both anhydride and carboxylic acid functionalities allows for a range of polymerization reactions.

Polyamide Imides have been synthesized by reacting the acid chloride of MPA with various diamines. researchgate.net Another route involves the self-polycondensation of a rosin imido amino acid, which is prepared by first condensing the MPA with a diamine. researchgate.net These reactions can lead to the formation of semi-alicyclic polyamide-imides. For instance, maleopimaric acid acyl chloride can be reacted with 1,6-hexanediamine (B7767898) to produce a polyamide-imide. patsnap.com The resulting polymers are noted for their potential application in coatings. researchgate.net

Copolyimides and terpolymers can also be synthesized. For example, a rosin-based semi-alicyclic polyamide imide terpolymer can be prepared from maleopimaric acid acyl chloride, 11-aminoundecanoic acid (derived from castor oil), and 1,6-hexanediamine. patsnap.com The incorporation of the rigid, bulky maleopimaric acid structure into the polymer backbone can significantly influence the final properties of the material.

While direct synthesis of polyester imides from MPA is less explicitly detailed in the provided search results, the synthesis of maleopimaric acid-based polyester polyols has been reported. researchgate.net These polyols, which incorporate the MPA structure, can then be used to create other polymers, such as polyurethanes, suggesting the potential for MPA to be integrated into polyester structures that also contain imide linkages. researchgate.net

Integration into Acrylic, Allyl, and Polyol Resins

Derivatives of abietic acid and its anhydride have been successfully integrated into various other resin systems, enhancing their properties and increasing their bio-based content.

Acrylic Resins: Abietic acid derivatives have been used to synthesize acrylic resins. For example, the reaction of rosin with acrylic acid produces a derivative that can be used in formulations for hairspray and other coatings. industrialchemicals.gov.au Furthermore, esters of MPA with acrylic acid have been synthesized for applications in corrosion protection. belnauka.by

Allyl Resins: While direct integration into allyl resins is not explicitly detailed, the versatile reactivity of abietic acid derivatives suggests potential for such applications.

Polyol Resins: Maleopimaric acid has been used to create novel polyester polyols. researchgate.net These rosin-based polyols can then be used as a component in the synthesis of other polymers, such as two-component waterborne polyurethanes. The incorporation of the MPA-based polyol has been shown to improve the tensile strength, hardness, and water and ethanol (B145695) resistance of the final polyurethane coating. researchgate.net

Petroleum Industry Applications

Derivatives of abietic acid have been explored for significant applications within the petroleum industry, particularly for improving the flow of crude oil and for breaking down emulsions formed during extraction.

The flow properties of crude oil, especially waxy crude, are critical for efficient transportation and processing. A major challenge is the precipitation of wax crystals at lower temperatures, which increases the oil's viscosity and can lead to pipeline blockage. The temperature at which oil ceases to flow is known as the pour point. Abietic acid-derived surfactants have been synthesized and evaluated as pour point depressants (PPDs) to improve crude oil flowability.

A study involved the preparation of a series of abietic monoesters and amides by reacting abietic acid with various long-chain alcohols and amines, such as a C20+ alcohol blend (Nafol 20+), polyethylene (B3416737) glycols (PEG) of different molecular weights, and hexadecylamine. tandfonline.com Abietic diester derivatives were also created from an abietic-maleic anhydride adduct. tandfonline.com These derivatives function as surfactants that modify the wax crystal formation process. The research found that the effectiveness of these additives is correlated with their surface-active properties. tandfonline.com Specifically, an abietic diester derivative, identified as EA23-MN, demonstrated the highest efficacy, achieving a significant reduction in the pour point of crude oil. tandfonline.com The performance of these additives is concentration-dependent, with studies showing an optimal concentration for maximum pour point depression. researchgate.net

Table 1: Effect of Ethoxylated Abietic Acid Additive Concentration on Crude Oil Pour Point

Additive Concentration (ppm)Pour Point (°C)Pour Point Depression (°C)
0 (Untreated Crude Oil)270
1000189
20001512
30001215
40001512
5000189

This table illustrates the typical performance of an ethoxylated abietic acid derivative as a pour point depressant, showing an optimal concentration for maximum effect, based on findings from studies on abietic acid derivatives. researchgate.net

During crude oil production, stable water-in-crude oil (W/O) emulsions are often formed, aided by natural emulsifiers like asphaltenes and resins. mdpi.comresearchgate.net These emulsions cause significant operational problems, including corrosion and increased viscosity. Amphiphilic ionic liquids (AILs) derived from abietic acid have emerged as effective demulsifiers to separate these emulsions. mdpi.comresearchgate.netnih.gov

In one study, two new AILs were synthesized from abietic acid. mdpi.comresearchgate.netnih.gov The process involved esterifying abietic acid with tetraethylene glycol (TEG) to introduce a hydrophilic part. mdpi.com This ester was then reacted with 1-vinylimidazole (B27976) and subsequently quaternized with alkyl iodides (ethyl iodide and hexyl iodide) to create the final AILs, named ATEI-IL and ATHI-IL. mdpi.comnih.gov These AILs have a strong tendency to reduce the interfacial tension between oil and water, which destabilizes the asphaltene film surrounding water droplets and leads to phase separation. mdpi.com

The demulsification efficiency of these AILs was tested on heavy crude oil emulsions with varying water content. The results showed that the efficiency increased as the proportion of brine in the emulsion decreased. mdpi.comresearchgate.netnih.gov At a crude oil to brine ratio of 90:10, both ATEI-IL and ATHI-IL achieved 100% demulsification efficiency, even at low concentrations. mdpi.comnih.gov

Table 2: Demulsification Efficiency of Abietic Acid-Derived AILs

DemulsifierConcentration (ppm)Crude Oil:Brine RatioDemulsification Efficiency (%)
ATEI-IL50070:3095
ATEI-IL100070:3098
ATEI-IL50090:10100
ATHI-IL50070:3092
ATHI-IL100070:3096
ATHI-IL50090:10100

This table summarizes the performance of the synthesized amphiphilic ionic liquids (AILs) in breaking water-in-crude oil emulsions, based on research findings. mdpi.comnih.gov

Electronic Materials and Flux Systems

Rosin, a natural resin primarily composed of abietic acid and its isomers, is a cornerstone material in the electronics industry, especially in soldering applications where it functions as a key component of flux. chemtronics.comwikipedia.orgcarst.com

In electronics manufacturing, flux is essential for creating reliable soldered joints. ansys.com Its primary role is to remove metal oxides from the surfaces of the printed circuit board (PCB) and the component leads, which allows the molten solder to wet and bond effectively. chemtronics.comforeverest.net Rosin serves as a non-corrosive, solid binder or vehicle in flux formulations. ansys.comfusion-inc.com

The abietic acid within rosin provides the fluxing action. foreverest.net At room temperature, rosin is chemically neutral and non-conductive, but upon heating to soldering temperatures, it becomes active. fusion-inc.com The acid reacts with metal oxides, forming metal salts that are then displaced by the molten solder. ansys.com After soldering, as the assembly cools, the remaining rosin solidifies, forming a hard, non-conductive residue that encapsulates the solder joint and protects it from atmospheric corrosion and moisture. foreverest.netfusion-inc.com

Fluxes are available in various formulations, including "no-clean" types, which contain a lower concentration of rosin or synthetic resins and are designed to leave minimal, benign residue that does not require removal. chemtronics.comforeverest.net Rosin-based fluxes are valued for their wide process window and suitability for high-reliability and high-heat applications. foreverest.net The rosin content in a typical flux vehicle can range from 30% to 50% by weight. indium.com

Table 3: Comparison of Rosin-Based Flux Types

Flux TypeRosin/Resin ContentKey CharacteristicsPost-Soldering Residue
Rosin (R) HighMildly active, uses only natural rosin. chemtronics.comHard, non-corrosive, non-conductive. fusion-inc.com
Rosin Mildly Activated (RMA) HighContains a small amount of activator for improved oxide removal.Must be cleaned for high-reliability applications. chemtronics.com
Rosin Activated (RA) HighContains more aggressive activators for difficult-to-solder surfaces.Corrosive residue that must be cleaned thoroughly. chemtronics.com
No-Clean LowContains natural rosin or synthetic resins at low concentrations. chemtronics.comforeverest.netMinimal, generally non-corrosive and left on the board. foreverest.net

This table outlines the primary types of rosin-based fluxes used in electronics, highlighting their composition and properties based on industry standards and material data. chemtronics.comforeverest.netfusion-inc.com

Environmental Fate and Biotransformation Pathways

Environmental Distribution and Persistence in Aquatic Systems (Sediments)

Resin acids, including abietic-type acids, are naturally occurring diterpenoid compounds found in coniferous trees like pines and spruces. jyu.fi They are frequently detected in the effluents of pulp and paper mills. jyu.fi Due to their lipophilic (fat-loving) nature, these compounds have a tendency to adsorb to suspended particles in wastewater treatment systems and in natural aquatic environments. jyu.fi This leads to their accumulation in sediments, where elevated concentrations can be found several kilometers downstream from discharge points. jyu.fi

Once in the sediment, resin acids can be persistent. In one study under anaerobic (oxygen-free) conditions at 25°C, only a 50% reduction in the total resin acid concentration was observed after 264 days. jyu.fi Dehydroabietic acid, in particular, is noted for its high resistance to abiotic environmental factors and is often used as an indicator of pollution from pulp and paper mill effluents. nih.gov While generally having low solubility, diagenetic processes or shifts in environmental conditions within the sediments can lead to the release of these bound acids back into the water. boprc.govt.nz The concentration of dehydroabietic acid in sediments can be orders of magnitude greater than in the overlying river water. boprc.govt.nz

High concentrations of resin acids and their derivatives have been measured in the sediments of lakes affected by industrial discharge. For instance, in Southern Lake Saimaa, sediment concentrations of resin acids reached up to 1500 µg/g dry weight. jyu.fi Similarly, in Lake Lievestuoreenjärvi, concentrations were recorded at 1100 µg/g dry weight. jyu.fi

Microbial Transformation and Degradation Processes

The breakdown of resin acids in the environment is primarily a microbial process, with different pathways occurring under anaerobic and aerobic conditions.

Under anaerobic conditions, such as those found in deep sediments, abietic-type resin acids are believed to undergo microbial transformation into retene (B1680549) (7-isopropyl-1-methylphenanthrene). jyu.fi This process is a significant pathway in the diagenesis of these compounds. researchgate.net

Studies have shown that during anaerobic incubation of sediments spiked with dehydroabietic acid, the concentration of the acid decreases while the concentration of retene increases. jyu.fi This transformation is temperature-dependent; at 24°C, the conversion is observable, but at 4°C, no significant changes occur over a year. jyu.fi The proposed pathway involves intermediate products, with tetrahydroretene being a major intermediate in the transformation of dehydroabietic acid to retene. researchgate.net

Table 1: Anaerobic Transformation of Dehydroabietic Acid

Precursor Major Intermediate Product Final Product Conditions
Dehydroabietic Acid Tetrahydroretene Retene Anaerobic sediment

This table summarizes the key products in the anaerobic biotransformation pathway.

Fungi are also capable of transforming resin acids, although they have not been shown to fully degrade them. jyu.fi The primary mechanism of fungal biotransformation is hydroxylation, where hydroxyl (-OH) groups are added to the abietane (B96969) skeleton. researchgate.netresearchgate.net This process increases the water solubility of the compounds, which can be a preliminary step toward further degradation.

Enzymatic detoxification is a key strategy employed by microorganisms to neutralize the toxic effects of resin acids. researchgate.net This is a focal point of research for developing effective methods to remove these ecotoxicants from pulp and paper mill effluents. researchgate.net The goal is to understand the oxidation mechanisms and identify the key biodegrading organisms to prevent the release of potentially more toxic and persistent byproducts into the environment. nih.gov

Table 2: Mentioned Compounds

Compound Name
Abietic acid
Abietic anhydride (B1165640)
Dehydroabietic acid
Isopimaric acid
Levopimaric acid
Neoabietic acid
Palustric acid
Pimaric acid
Retene
Sandaracopimaric acid

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Reaction Mechanisms and Selectivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of chemical reactions. researchgate.netakj.az These calculations can map out the potential energy surface of a reaction, identifying transition states, intermediates, and the associated energy barriers. This information is crucial for understanding reaction pathways and predicting selectivity. rsc.org

In the context of abietic acid, the precursor to abietic anhydride (B1165640), DFT calculations have been used to study its isomerization and subsequent reactions. For instance, the isomerization of abietic acid to levopimaric acid, a key step in the synthesis of some derivatives, has been investigated using DFT. researchgate.net These studies reveal the relative energies of different isomers and the activation energies required for their interconversion. researchgate.net

Furthermore, quantum chemical calculations can predict the reactivity of different sites within a molecule. For abietic anhydride, this would involve analyzing the electrophilicity of the carbonyl carbons and the susceptibility of various bonds to nucleophilic attack. Such calculations can guide the design of synthetic strategies by predicting the most likely outcomes of a reaction. libretexts.org

Table 1: Theoretical Methods in Reaction Mechanism Studies

Computational MethodApplicationInsights Gained
Density Functional Theory (DFT)Isomerization of resin acids, Diels-Alder reactions. researchgate.netReaction pathways, activation energies, transition state geometries. researchgate.netakj.az
Quantum Chemical CalculationsPrediction of reaction outcomes and catalyst design. rsc.orgUnderstanding of reaction mechanisms and selectivity. rsc.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. This approach is particularly useful for studying the conformational changes, diffusion, and interactions of molecules in different environments.

In the study of anhydride-cured epoxy resins, MD simulations have been employed to understand the relationship between the chemical structure of the anhydride and the resulting material properties. researchgate.netmdpi.com These simulations can model the cross-linking process and predict mechanical properties such as the glass transition temperature and Young's modulus. mdpi.com While not focused specifically on this compound, these studies demonstrate the power of MD in understanding how the structure of an anhydride curing agent influences the macroscopic properties of a polymer. researchgate.netmdpi.com

The biosynthesis of abietic acid involves a series of complex carbocation rearrangements. nih.gov Gas-phase chemical dynamics simulations have been a key tool in understanding these intricate processes. nih.govresearchgate.net These simulations model the trajectory of the reacting molecules on a potential energy surface, often calculated using quantum chemistry methods. nih.gov

A significant finding from these simulations is the identification of a bifurcating reaction pathway in the formation of the abietadienyl cation, a precursor to abietic acid. nih.gov This means that from a single transition state, the reaction can proceed to two different products. The simulations revealed that without the guiding influence of the enzyme, abietadiene synthase, a mixture of products would be formed. nih.gov This highlights the crucial role of the enzyme in steering the reaction towards the natural product, abietadiene, thus ensuring the high selectivity observed in nature. nih.gov

These computational studies underscore the necessity of enzymatic control in complex biosynthetic pathways and provide a detailed, atomistic view of how this control is achieved. nih.gov

Molecular Electron Density Theory (MEDT) for Reaction Mechanism Elucidation

Molecular Electron Density Theory (MEDT) is a modern theoretical framework for understanding chemical reactivity. It focuses on the changes in electron density during a chemical reaction to explain the reaction mechanism. MEDT has been successfully applied to a wide range of organic reactions, including cycloadditions and pericyclic reactions. luisrdomingo.com

While specific MEDT studies on this compound are not prevalent in the literature, the principles of MEDT can be applied to understand its reactivity. For example, in a Diels-Alder reaction involving a derivative of abietic acid, MEDT could be used to analyze the flow of electron density between the diene and the dienophile, providing a detailed picture of the bond-forming process. This approach offers a powerful alternative to traditional frontier molecular orbital theory for explaining reaction outcomes. luisrdomingo.com

In Silico Design and Optimization of Functional Organic Materials

The principles of computational chemistry are increasingly being used in the in silico design and optimization of new functional organic materials. By modeling the properties of molecules before they are synthesized, researchers can screen large numbers of potential candidates and identify those with the most promising characteristics. smu.edu

Abietic acid and its derivatives, including the anhydride, are derived from rosin (B192284), a renewable resource. mdpi.com This makes them attractive building blocks for the development of sustainable materials. Computational methods can be employed to predict how modifications to the this compound structure would affect its properties for specific applications. For example, MD simulations could be used to design rosin-based polymers with desired mechanical or thermal properties. researchgate.netrsc.org Quantum chemical calculations could help in designing derivatives with specific electronic properties for applications in organic electronics.

Q & A

Q. What are the established synthetic routes for producing abietic anhydride from abietic acid, and what are the critical reaction parameters?

  • Methodological Answer : this compound is synthesized via esterification and subsequent epoxidation of abietic acid. Key steps include:
  • Esterification : Catalyzed by pTSA or nano-ZnO at 230–240°C for 5 hours to form ester intermediates.
  • Epoxidation : Using H3_3PO4_4 as a catalyst at 180–190°C for 4 hours to yield the anhydride .
  • Critical Parameters : Temperature control (±5°C) and catalyst purity significantly impact yield. Impurities in abietic acid (e.g., resin hydrocarbons) require pre-purification via recrystallization .
Step CatalystTemperature (°C)Time (hrs)Product
EsterificationpTSA/nano-ZnO230–2405Ester intermediates
EpoxidationH3_3PO4_4180–1904This compound

Q. How can this compound be distinguished from its precursor (abietic acid) using spectroscopic or chemical tests?

  • Methodological Answer :
  • FT-IR : this compound shows a distinct C=O stretch at 1,770 cm1^{-1} (anhydride) versus 1,700 cm1^{-1} (carboxylic acid in abietic acid) .
  • Chemical Test : React with acetic anhydride and sulfuric acid—abietic acid produces a blue-green color shift, while the anhydride forms a stable violet complex .
  • GC-MS : Methylation with diazomethane followed by GC-MS analysis differentiates esterified derivatives .

Q. What is the chemical composition of rosin, and how does this compound relate to its structure?

  • Methodological Answer : Rosin comprises ~90% abietic-type resin acids, primarily abietic acid (C20_{20}H30_{30}O2_2) and its anhydride (C44_{44}H62_{62}O4_4). This compound forms via dehydration of abietic acid during thermal processing. Structural confirmation requires 1^1H-NMR to identify the loss of -OH peaks (δ 2.5–3.5 ppm) and 13^{13}C-NMR for anhydride carbonyls (δ 170–175 ppm) .

Advanced Research Questions

Q. What mechanistic insights govern the Diels-Alder reactivity of this compound with dienophiles like maleic anhydride?

  • Methodological Answer : this compound acts as a diene in Diels-Alder reactions due to its conjugated double bonds. Key factors:
  • Reaction Optimization : Use concentrated H2_2SO4_4 as a catalyst at 220°C for 2–4 hours. Monitor adduct formation via HPLC with a C18 column (λ = 254 nm) .
  • Kinetics : Reaction completion (>95% yield) requires a 1:1.2 molar ratio of this compound to maleic anhydride. Excess dienophile prevents retro-Diels-Alder decomposition .

Q. How do structural modifications of this compound analogues influence their bioactivity, particularly in protein interaction studies?

  • Methodological Answer : Replace the 1,4-dicarboxylic acid group with anhydride, diol, or dione moieties and assay using:
  • Helix Destabilization Assays : Only FPA (1,4-dicarboxylic acid) selectively inhibits RPA’s DBD-F domain, while anhydride analogues (NSC204220, NSC98616) non-specifically bind other domains .
  • Docking Studies : AutoDock Vina simulations reveal that planar structure and negative charge are critical for binding affinity (∆G ≤ -8.5 kcal/mol) .

Q. What advanced analytical methods are recommended for characterizing this compound in complex matrices like epoxy resins?

  • Methodological Answer :
  • Py-GC-MS : Pyrolysis at 600°C coupled with GC-MS identifies degradation products (e.g., retene, terpenes) to confirm resin stability .
  • DSC/TGA : Evaluate curing kinetics (Ea_\text{a} ≈ 60–80 kJ/mol) and thermal stability (Tdecomp_\text{decomp} > 300°C) in epoxy formulations .
  • NMR Crystallography : Resolve anhydride vs. acid content in solid-state samples using 13^{13}C cross-polarization magic-angle spinning (CP/MAS) .

Q. How can this compound derivatives be applied in developing sustainable epoxy thermosets?

  • Methodological Answer :
  • Monomer Design : React this compound with lignin-derived phenols to form bio-based epoxy monomers. Cure with anhydrides (e.g., methyl tetrahydrophthalic anhydride) at 120°C for 1 hour .
  • Performance Metrics : Achieve tensile strength > 75 MPa and glass transition temperature (Tg_g) > 150°C, comparable to DGEBA-based resins .

Q. How should researchers address contradictions in bioactivity data between this compound analogues?

  • Methodological Answer :
  • Control Experiments : Include abietic acid (NSC4827, NSC5007) as negative controls to confirm that observed activity is not due to residual starting material .
  • Binding Site Mutagenesis : Use RPA mutants (e.g., DBD-F K263A) to validate target specificity in SPR assays .
  • Statistical Validation : Apply ANOVA with post-hoc Tukey tests to compare inhibition rates (p < 0.01) across analogues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.